1-ethyl-1H-pyrazole-4-sulfonohydrazide
Overview
Description
1-ethyl-1H-pyrazole-4-sulfonohydrazide is a chemical compound with the molecular formula C5H10N4O2S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
1-ethyl-1H-pyrazole-4-sulfonohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethyl-1H-pyrazole-4-sulfonyl chloride with hydrazine hydrate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-ethyl-1H-pyrazole-4-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The sulfonohydrazide group can undergo substitution reactions with various electrophiles, leading to the formation of different substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-ethyl-1H-pyrazole-4-sulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a valuable tool in biochemical studies. It is used to study enzyme kinetics and inhibition mechanisms.
Medicine: Research has indicated that derivatives of this compound may possess antifungal and antibacterial properties. These derivatives are being explored for their potential use in developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of 1-ethyl-1H-pyrazole-4-sulfonohydrazide involves its interaction with specific molecular targets. For example, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle. By binding to the active site of the enzyme, the compound disrupts its normal function, leading to a decrease in cellular respiration and energy production .
Molecular docking studies and molecular dynamics simulations have provided insights into the binding interactions between this compound and its target enzymes. These studies have highlighted the importance of specific amino acid residues in the binding pocket for the compound’s inhibitory activity.
Comparison with Similar Compounds
1-ethyl-1H-pyrazole-4-sulfonohydrazide can be compared with other similar compounds, such as:
1-ethyl-1H-pyrazole-4-sulfonamide: This compound has a similar structure but lacks the hydrazide group. It exhibits different reactivity and biological activity.
1-ethyl-1H-pyrazole-4-sulfonic acid: This compound is an oxidized form of this compound and has different chemical properties and applications.
1-ethyl-1H-pyrazole-4-carbohydrazide: This compound has a similar hydrazide group but with a different substituent on the pyrazole ring
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-ethylpyrazole-4-sulfonohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O2S/c1-2-9-4-5(3-7-9)12(10,11)8-6/h3-4,8H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSJUABNHKQFFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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